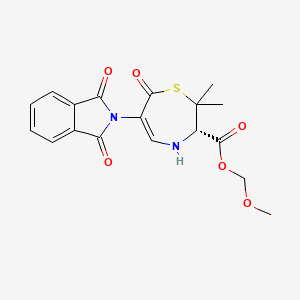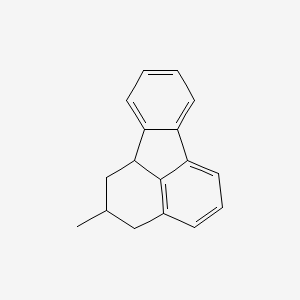
1,2,3,10b-Tetrahydro-2-methylfluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,10b-Tetrahydro-2-methylfluoranthene: is a chemical compound with the molecular formula C16H14 and a molecular weight of 206.2824 g/mol . It is an intermediate used in the synthesis of 2-Methylfluoranthene, which is known to be an environmental pollutant causing oxidative DNA damage in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,10b-Tetrahydro-2-methylfluoranthene involves the hydrogenation of fluoranthene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,10b-Tetrahydro-2-methylfluoranthene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluoranthene derivatives.
Reduction: Further reduction can lead to more saturated hydrocarbon derivatives.
Substitution: Electrophilic substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Fluoranthene derivatives with additional oxygen-containing functional groups.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated or nitrated fluoranthene derivatives.
Scientific Research Applications
1,2,3,10b-Tetrahydro-2-methylfluoranthene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its role in oxidative DNA damage.
Medicine: Investigated for its potential use in drug development and as a reference substance for drug impurities.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3,10b-Tetrahydro-2-methylfluoranthene involves its interaction with biological molecules, leading to oxidative stress and DNA damage. The compound can generate reactive oxygen species (ROS) that interact with DNA, proteins, and lipids, causing cellular damage and potentially leading to mutagenesis and carcinogenesis .
Comparison with Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the tetrahydro and methyl groups.
2-Methylfluoranthene: A derivative of fluoranthene with a methyl group at the 2-position, known for its environmental impact.
Comparison: 1,2,3,10b-Tetrahydro-2-methylfluoranthene is unique due to its tetrahydro structure and the presence of a methyl group, which can influence its chemical reactivity and biological effects. Compared to fluoranthene, it is more saturated and may have different physical and chemical properties. Its role as an intermediate in the synthesis of 2-Methylfluoranthene highlights its importance in environmental studies and industrial applications .
Properties
Molecular Formula |
C17H16 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-methyl-1,2,3,10b-tetrahydrofluoranthene |
InChI |
InChI=1S/C17H16/c1-11-9-12-5-4-8-15-13-6-2-3-7-14(13)16(10-11)17(12)15/h2-8,11,16H,9-10H2,1H3 |
InChI Key |
HMXKXFJEPMFKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3=CC=CC=C3C4=CC=CC(=C24)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)

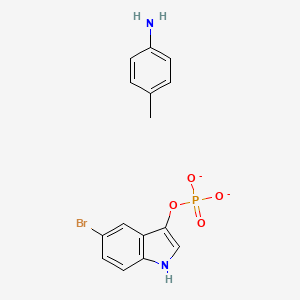

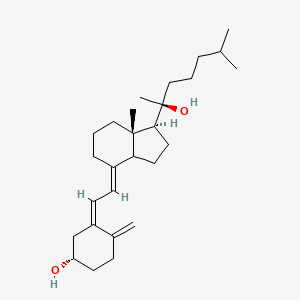
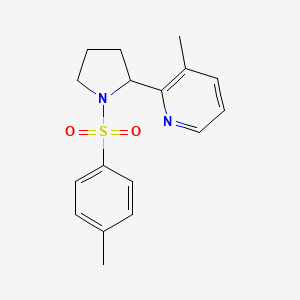
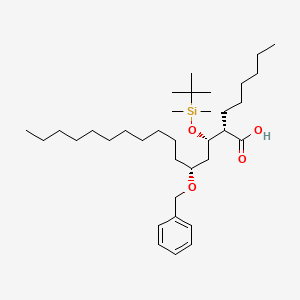
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)



![{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11825047.png)
